Cas no 789437-69-0 (3-(1-Chloroethyl)quinoline)

3-(1-Chloroethyl)quinoline is a chlorinated quinoline derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. Its quinoline backbone, combined with the reactive 1-chloroethyl substituent, makes it a versatile building block for further functionalization, particularly in the development of heterocyclic compounds. The presence of the chloroethyl group allows for nucleophilic substitution reactions, enabling the introduction of various alkyl or aryl moieties. This compound is typically handled under controlled conditions due to its reactivity. Its structural features may lend themselves to applications in medicinal chemistry, agrochemicals, or materials science, though specific uses depend on further derivatization and research.
3-(1-Chloroethyl)quinoline structure
3-(1-Chloroethyl)quinoline structure
Product name:3-(1-Chloroethyl)quinoline
CAS No:789437-69-0
MF:C11H10ClN
MW:191.656801700592
CID:6783742
PubChem ID:12415754

3-(1-Chloroethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 789437-69-0
    • SCHEMBL17541593
    • 3-(1-Chloroethyl)quinoline
    • DB-193133
    • Inchi: 1S/C11H10ClN/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3
    • InChI Key: FMSYLWURNAORGE-UHFFFAOYSA-N
    • SMILES: ClC(C)C1=CN=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 191.0501770g/mol
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9Ų

3-(1-Chloroethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742734-1g
3-(1-Chloroethyl)quinoline
789437-69-0 98%
1g
¥5059.00 2024-07-28

3-(1-Chloroethyl)quinoline Related Literature

Additional information on 3-(1-Chloroethyl)quinoline

3-(1-Chloroethyl)Quinoline: A Comprehensive Overview

3-(1-Chloroethyl)Quinoline (CAS No. 789437-69-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline backbone and a chloroethyl substituent, exhibits unique chemical properties and potential applications in drug development and advanced materials. In this article, we delve into the structural features, synthesis methods, and recent research findings related to 3-(1-Chloroethyl)Quinoline, providing a comprehensive understanding of its significance in modern chemistry.

The quinoline moiety is a well-known heterocyclic structure with a bicyclic framework consisting of a benzene ring fused to a pyridine ring. This structure imparts 3-(1-Chloroethyl)Quinoline with aromatic stability and electronic properties that are highly desirable in various chemical reactions. The presence of the chloroethyl group at the 3-position of the quinoline ring introduces additional functionality, making this compound versatile for further modifications. Recent studies have explored the role of 3-(1-Chloroethyl)Quinoline as a precursor for synthesizing bioactive molecules, particularly in the context of medicinal chemistry.

One of the most notable aspects of 3-(1-Chloroethyl)Quinoline is its potential as an intermediate in drug discovery. Researchers have investigated its ability to serve as a scaffold for constructing complex molecules with therapeutic potential. For instance, studies published in 2023 have highlighted its role in synthesizing compounds with anti-inflammatory and anticancer properties. The chloroethyl group acts as a reactive site, enabling the formation of diverse derivatives through nucleophilic substitution reactions. This makes 3-(1-Chloroethyl)Quinoline an invaluable building block in medicinal chemistry.

In addition to its role in drug discovery, 3-(1-Chloroethyl)Quinoline has also found applications in materials science. Its aromaticity and electron-withdrawing substituents make it suitable for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (LEDs). The ability to tune the electronic properties of 3-(1-Chloroethyl)Quinoline through functionalization has opened new avenues for developing advanced materials with tailored performance characteristics.

The synthesis of 3-(1-Chloroethyl)Quinoline typically involves multi-step reactions that combine quinoline derivatives with appropriate alkylating agents. One common approach is the Friedel-Crafts alkylation reaction, which allows for the selective introduction of the chloroethyl group onto the quinoline ring. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Researchers have also explored alternative synthetic pathways, such as microwave-assisted synthesis and enzymatic catalysis, to enhance the sustainability of 3-(1-Chloroethyl)Quinoline production.

From an environmental perspective, understanding the behavior of 3-(1-Chloroethyl)Quinoline in different chemical environments is crucial for assessing its safety and applicability. Studies have shown that this compound exhibits moderate stability under standard conditions but can undergo degradation under specific reaction conditions. Its reactivity towards nucleophiles makes it a valuable intermediate but also necessitates careful handling during synthesis and application.

In conclusion, 3-(1-Chloroethyl)Quinoline (CAS No. 789437-69-0) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry research. As ongoing studies continue to uncover new possibilities for this compound, its role in drug development and materials science is likely to expand further.

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